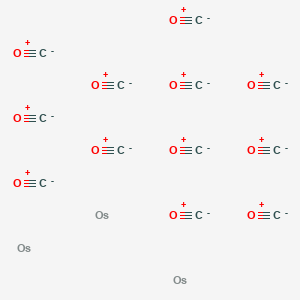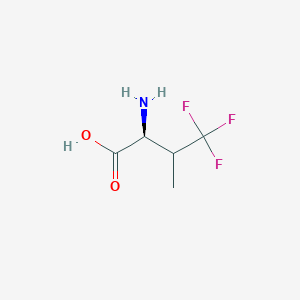
4,4,4-Trifluorovaline
Descripción general
Descripción
4,4,4-Trifluorovaline is a fluorinated analogue of the amino acid valine, which has been the subject of various synthetic strategies due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The presence of trifluoromethyl groups is known to impart unique physical and chemical properties to molecules, making them of particular interest in the development of new pharmaceuticals and materials .
Synthesis Analysis
The synthesis of 4,4,4-trifluorovaline has been approached through different routes. One method involves indium-mediated allylation of glyceraldimines followed by protection of the amino group to yield both (2R,3S)-4,4,4-trifluorovaline and its enantiomer . Another approach utilizes 4,4,4-trifluorocrotonaldehyde as a precursor, which can be transformed into various products with trifluoromethylated stereogenic centers, although this method does not directly yield 4,4,4-trifluorovaline . An alternative synthesis starts from 4,4,4-trifluoro-3-methylbutanoic acid, which undergoes a series of transformations including oxidative rearrangement and hydrogenation to produce (2S,3S)-4,4,4-trifluorovaline . Additionally, a synthesis of hexafluorovaline, a closely related compound, has been reported, which provides insights into the chirality and synthetic strategies of fluorinated amino acids .
Molecular Structure Analysis
The molecular structure of 4,4,4-trifluorovaline and related compounds has been studied using various analytical techniques. For instance, X-ray structural analysis has been employed to determine the configuration and conformation of molecules in the solid state, revealing details such as intramolecular interactions and the spatial arrangement of functional groups . These studies are crucial for understanding the properties of the molecule and for confirming the stereochemistry of synthesized compounds .
Chemical Reactions Analysis
The reactivity of 4,4,4-trifluorovaline has not been extensively detailed in the provided papers. However, the synthesis routes suggest that the molecule can participate in typical amino acid reactions, such as protection/deprotection of amino groups, and can serve as a precursor for further functionalization. The presence of the trifluoromethyl group may also influence the molecule's reactivity, potentially leading to unique chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4,4-trifluorovaline are influenced by the trifluoromethyl groups, which can affect the molecule's hydrophobicity, acidity, and overall stability. These properties are important for the molecule's potential use in drug design, as they can impact the pharmacokinetics and biological activity of the compound. The papers provided do not offer extensive data on these properties, but the synthesis and structural analyses imply that 4,4,4-trifluorovaline would exhibit distinct behavior compared to its non-fluorinated counterpart .
Aplicaciones Científicas De Investigación
Biomedical Applications
- Scientific Field : Biomedical Engineering
- Summary of the Application : 4,4,4-Trifluorovaline is used in the creation of fluorinated protein and peptide materials for biomedical applications . Fluorination represents a powerful modern design strategy to impart biomacromolecules with unique functionality, empowering them for widespread application in the biomedical realm .
- Methods of Application : The specific method of application involves the biochemical synthesis and rational installation of fluorine into protein and peptide sequences . This is done for diverse biomedical applications .
- Results or Outcomes : The resultant enhanced chemical and thermostability applies to use as biomimetic therapeutics, drug delivery vehicles, and bioimaging modalities .
Alzheimer’s Disease Treatment
- Scientific Field : Neurology
- Summary of the Application : 4,4,4-Trifluorovaline is used in the development of therapeutic treatments for Alzheimer’s Disease (AD) . A combination of nanotechnology with fluorinated molecules is proposed as a promising therapeutic treatment to meet the desired pharmacokinetic/physiochemical properties for crossing the blood–brain barrier (BBB) .
- Methods of Application : In this sequence, valine was substituted by 4,4,4-Trifluorovaline . The thioflavin T (ThT) binding assay showed that two of the fluorinated peptides are able to delay the aggregation of the Aβ 42 .
- Results or Outcomes : The fluorinated peptides were able to delay the aggregation of the Aβ 42 by 1.5 h and 3.1 h .
Propiedades
IUPAC Name |
2-amino-4,4,4-trifluoro-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOLXXJPOPIBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936352 | |
| Record name | 4,4,4-Trifluorovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorovaline | |
CAS RN |
16063-79-9 | |
| Record name | 16063-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,4-Trifluorovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
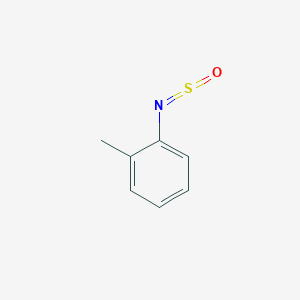
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
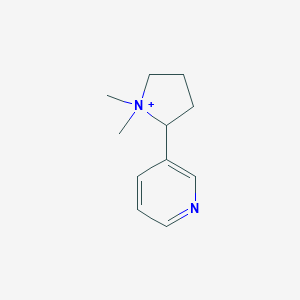
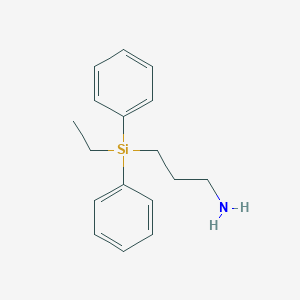
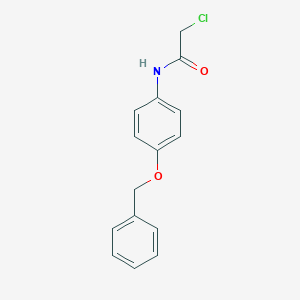


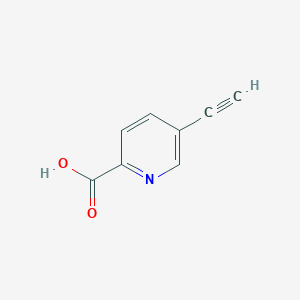
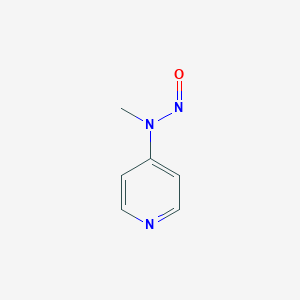
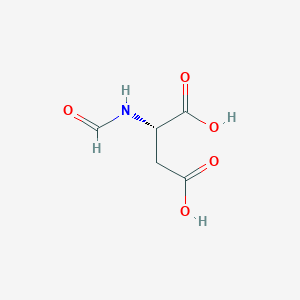
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)
